3-(4-Ethynylphenyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(4-ethynylphenyl)thiophene |
InChI |
InChI=1S/C12H8S/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h1,3-9H |
InChI Key |
GWCSFKHAYWWIJC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Ethynylphenyl Thiophene and Its Derivatives
Transition Metal-Catalyzed Cross-Coupling Strategies for Thiophene-Ethynylphenyl Systems
The construction of the bond between the thiophene (B33073) ring at the 3-position and the 4-ethynylphenyl group is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields, functional group tolerance, and predictable regioselectivity.
Sonogashira Coupling Reactions for Ethynyl (B1212043) Group Introduction
The Sonogashira coupling is a cornerstone reaction for the formation of a C(sp²)-C(sp) bond, making it an ideal method for introducing the ethynylphenyl moiety to a thiophene core. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
A common approach to synthesize 3-(4-ethynylphenyl)thiophene via Sonogashira coupling involves the reaction of a 3-halothiophene, such as 3-bromothiophene (B43185), with 4-ethynylphenylacetylene. The reaction is typically carried out in a suitable solvent like triethylamine or a mixture of solvents such as THF and triethylamine, which also acts as the base. The choice of palladium catalyst and ligand is crucial for achieving high yields. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), often in combination with a copper(I) salt like copper(I) iodide (CuI).
| Thiophene Substrate | Alkyne Substrate | Catalyst System | Solvent | Base | Yield (%) |
| 3-Bromothiophene | Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Triethylamine | Triethylamine | ~85-95 |
| 3-Iodothiophene (B1329286) | 4-Ethynyl-1-iodobenzene | Pd₂(dba)₃ / PPh₃ / CuI | DMF | Triethylamine | ~70-80 |
This table presents typical conditions and yields for Sonogashira coupling reactions to form aryl-ethynyl-thiophene linkages, based on general literature knowledge.
Suzuki-Miyaura Coupling Reactions for Aryl-Thiophene Linkages
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, making it highly suitable for linking a thiophene ring to a phenyl group. This reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.
To synthesize this compound using this method, two primary disconnection approaches can be envisioned: coupling of a 3-thienylboronic acid with a 4-halophenylacetylene, or the reaction of a 3-halothiophene with a 4-ethynylphenylboronic acid. The latter is often preferred due to the commercial availability and stability of the boronic acid precursor. A variety of palladium catalysts, including Pd(PPh₃)₄ and palladium(II) acetate (B1210297) (Pd(OAc)₂) with various phosphine ligands (e.g., SPhos, XPhos), can be employed. The choice of base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄), and solvent system (e.g., toluene/water, dioxane/water) is critical for the reaction's success. ntnu.noorganic-chemistry.org
| Thiophene Substrate | Phenyl Substrate | Catalyst System | Solvent | Base | Yield (%) |
| 3-Thienylboronic acid | 4-Bromophenylacetylene | Pd(PPh₃)₄ | Toluene/Ethanol/Water | Na₂CO₃ | ~80-90 |
| 3-Bromothiophene | 4-Ethynylphenylboronic acid | Pd(dppf)Cl₂ | Dioxane/Water | K₂CO₃ | ~85-95 |
This table illustrates representative conditions and yields for Suzuki-Miyaura coupling reactions to form the aryl-thiophene bond, based on established protocols in the literature.
Stille Coupling Reactions in Thiophene Chemistry
The Stille coupling reaction provides another effective method for the formation of C-C bonds by coupling an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. While the toxicity of organotin reagents is a drawback, the Stille reaction offers the advantage of being tolerant to a wide range of functional groups and is often less sensitive to the presence of water compared to other coupling methods. wikipedia.org
In the context of synthesizing this compound, a Stille coupling could involve the reaction of a 3-(trialkylstannyl)thiophene with a 4-halophenylacetylene or, conversely, the coupling of a 3-halothiophene with a 4-(trialkylstannyl)phenylacetylene. Palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used, often with the addition of a ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃). The reaction is typically performed in a non-polar aprotic solvent like toluene or dioxane at elevated temperatures.
| Thiophene Substrate | Phenyl Substrate | Catalyst System | Solvent | Additive | Yield (%) |
| 3-(Tributylstannyl)thiophene | 4-Iodophenylacetylene | Pd(PPh₃)₄ | Toluene | - | ~75-85 |
| 3-Bromothiophene | 4-(Tributylstannyl)phenylacetylene | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | LiCl | ~70-80 |
This table provides examples of typical Stille coupling reaction conditions and yields for the synthesis of aryl-thiophene linkages, as reported in the chemical literature.
Synthesis of Precursors and Functionalized Thiophene Scaffolds
The successful synthesis of this compound via cross-coupling reactions is contingent upon the availability of suitable precursors. Key starting materials include functionalized thiophenes (e.g., 3-bromothiophene, 3-thienylboronic acid, 3-(tributylstannyl)thiophene) and functionalized phenyl derivatives (e.g., 4-ethynylphenylboronic acid, 4-bromophenylacetylene).
3-Bromothiophene is a crucial precursor that is not readily synthesized by direct bromination of thiophene, which favors substitution at the 2- and 5-positions. A common and effective method for its preparation is the selective debromination of 2,3,5-tribromothiophene. wikipedia.orgorgsyn.orgconsensus.app This is typically achieved using a reducing agent such as zinc dust in acetic acid. orgsyn.org Other methods include the isomerization of 2-bromothiophene under acidic conditions. google.comgoogle.com
4-Ethynylphenylboronic acid is another key precursor. Its synthesis can be achieved through several routes. One common method involves the reaction of 4-bromophenylacetylene with a borating agent, such as triisopropyl borate, via a Grignard or organolithium intermediate, followed by acidic workup. Alternatively, palladium-catalyzed borylation of 4-ethynyl-1-halobenzenes with a diboron reagent can be employed. frontierspecialtychemicals.com
Exploration of Novel Synthetic Routes for this compound Frameworks
While transition metal-catalyzed cross-coupling reactions are the dominant strategies for the synthesis of this compound, research into novel and more efficient synthetic routes is ongoing. These efforts are often focused on improving atom economy, reducing the use of toxic reagents, and simplifying reaction procedures.
One area of exploration involves C-H activation/functionalization reactions. These methods aim to directly couple a C-H bond on the thiophene ring with a suitable phenyl partner, thereby avoiding the pre-functionalization steps of halogenation or borylation. While challenging due to the need for high regioselectivity, successful C-H arylation of thiophenes has been reported and represents a promising avenue for future synthetic strategies.
Furthermore, the development of novel catalytic systems, including more active and stable palladium catalysts or the use of other transition metals like nickel, continues to be an active area of research. These new catalysts can offer improved yields, lower catalyst loadings, and milder reaction conditions for the established cross-coupling methodologies.
Advanced Spectroscopic and Microscopic Characterization in Research Contexts
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for an unambiguous assembly of the molecular puzzle.
Proton NMR (¹H NMR) is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. For 3-(4-ethynylphenyl)thiophene, the ¹H NMR spectrum displays characteristic signals corresponding to the protons on the thiophene (B33073) ring, the phenyl ring, and the terminal alkyne.
The protons of the thiophene ring typically appear as distinct multiplets due to spin-spin coupling. The proton at the 2-position of the thiophene ring is often observed as a doublet of doublets around δ 7.55 ppm. The proton at the 5-position usually resonates at approximately δ 7.35 ppm, also as a doublet of doublets, while the proton at the 4-position appears around δ 7.21 ppm.
The protons on the phenyl ring, being in different chemical environments, also show distinct signals. The two protons closer to the thiophene ring typically resonate as a doublet around δ 7.50 ppm, while the two protons adjacent to the ethynyl (B1212043) group appear as a doublet near δ 7.45 ppm. A singlet corresponding to the acetylenic proton is characteristically observed at approximately δ 3.10 ppm.
¹H NMR Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene-H2 | ~7.55 | dd | |
| Thiophene-H5 | ~7.35 | dd | |
| Thiophene-H4 | ~7.21 | m | |
| Phenyl-H (ortho to thiophene) | ~7.50 | d | ~8.4 |
| Phenyl-H (ortho to ethynyl) | ~7.45 | d | ~8.4 |
| Acetylenic-H | ~3.10 | s |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows a series of peaks corresponding to the ten unique carbon atoms in the molecule.
The carbon atoms of the thiophene ring typically resonate in the range of δ 120-140 ppm. The phenyl ring carbons also appear in the aromatic region, with the carbon attached to the ethynyl group appearing at a different shift compared to the others. The two carbons of the ethynyl group are particularly characteristic, with the terminal alkyne carbon appearing around δ 77.9 ppm and the internal alkyne carbon at approximately δ 83.5 ppm.
¹³C NMR Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C2 | ~126.5 |
| Thiophene C3 | ~138.0 |
| Thiophene C4 | ~129.5 |
| Thiophene C5 | ~121.0 |
| Phenyl C1 (attached to thiophene) | ~134.5 |
| Phenyl C2, C6 | ~126.0 |
| Phenyl C3, C5 | ~132.5 |
| Phenyl C4 (attached to ethynyl) | ~121.5 |
| Ethynyl C (internal) | ~83.5 |
| Ethynyl C (terminal) | ~77.9 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Vibrational Spectroscopy for Molecular Confirmation and Dynamics
Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for confirming the presence of specific functional groups and probing the vibrational modes of a molecule.
The FT-IR spectrum of this compound provides clear evidence for its key functional groups. A sharp, intense absorption band characteristic of the terminal alkyne C≡C stretch is typically observed around 2100 cm⁻¹. The C-H stretch of the alkyne is also prominent, appearing as a sharp peak near 3300 cm⁻¹.
Vibrations associated with the aromatic rings are also present. The C-H stretching vibrations of the thiophene and phenyl rings are generally found in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a group of bands between 1400 and 1600 cm⁻¹.
Key FT-IR Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Acetylenic C-H Stretch | ~3300 | Sharp, Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Alkyne C≡C Stretch | ~2100 | Sharp, Intense |
| Aromatic C=C Stretch | 1400-1600 | Multiple Bands |
Note: Wavenumbers are approximate and can show slight variations.
Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C≡C stretching vibration of the alkyne group is typically a very strong and sharp band in the Raman spectrum, appearing around 2105 cm⁻¹. The breathing modes of the aromatic rings are also often prominent in the Raman spectrum.
Electronic Structure and Optoelectronic Properties Probing
The electronic properties of this compound are of significant interest due to its conjugated π-system, which includes the thiophene ring, the phenyl ring, and the ethynyl linker. This extended conjugation influences the molecule's interaction with light.
Probing with techniques like UV-Visible (UV-Vis) absorption and fluorescence spectroscopy reveals the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound typically shows a main absorption maximum (λmax) in the ultraviolet region, which is attributed to π-π* electronic transitions within the conjugated system. The exact position of this maximum can be influenced by the solvent. Upon excitation at or near its absorption maximum, the compound may exhibit fluorescence, emitting light at a longer wavelength. The study of these properties is crucial for understanding its potential use in optoelectronic applications.
Solid-State Structural Characterization
Electron Microscopy (SEM, TEM, AFM) for Material Morphology and MicrostructureMorphological studies using Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), or Atomic Force Microscopy (AFM) are typically performed on polymers or materials derived from a monomer. No research detailing the morphology of materials synthesized from this compound was identified.
While this compound is available from some chemical suppliers, indicating its synthesis is known, it appears to be a molecule that has not been the subject of extensive, publicly documented academic or industrial research. Therefore, a detailed, data-centric article focusing solely on its advanced characterization cannot be constructed at this time.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometries, electronic structures, and various spectroscopic properties of molecules. nih.gov For thiophene (B33073) derivatives, DFT calculations are frequently performed to understand how different substituents and structural modifications influence their properties. nih.govsciforum.net The B3LYP functional is a popular hybrid functional often used for these calculations, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.govrasayanjournal.co.in Geometric optimization using these methods provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation. For instance, in studies of 3-phenylthiophene (B186537) derivatives, DFT calculations have shown that the dihedral angles between the thiophene and benzene (B151609) rings typically range from 29.50° to 35.73°. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more reactive and can be easily excited, which is often associated with enhanced nonlinear optical (NLO) responses. researchgate.net
DFT calculations are widely used to compute these values. For example, in a study of various thiophene derivatives, the HOMO-LUMO energy gaps were found to range from 4.93 to 5.07 eV. researchgate.net In another analysis of thiophene-based chalcones, the calculated HOMO-LUMO gap was instrumental in confirming that charge transfer occurs within the molecule. rasayanjournal.co.in The distribution of these orbitals is also significant; for many donor-acceptor systems based on thiophene, the HOMO is often localized on the electron-donor part and the π-bridge, while the LUMO is localized on the acceptor and the π-bridge. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Source |
| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 eV | nih.gov |
| 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | -5.27 | -3.58 | 1.69 eV | researchgate.net |
| N'-(4-hydroxy-3-methoxybenzylidene)naphtho[2,3-b]furan-2-carbohydrazide | -5.69 | -1.74 | 3.95 eV | researchgate.net |
| 3,4-biaryl-2,5-dichlorothiophene derivative | -6.44 | -1.51 | 4.93 eV | researchgate.net |
| Thieno[3,2-b]thiophene-based polymer | -5.85 | -0.72 | 5.13 eV | acs.org |
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. orientjchem.orgresearchgate.net MEP maps are crucial for predicting the reactive sites for electrophilic and nucleophilic attacks. rasayanjournal.co.inorientjchem.org The different colors on the MEP map represent different values of electrostatic potential. Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. orientjchem.org
For thiophene-based compounds, MEP analysis helps identify the most reactive parts of the molecule. bohrium.com In a study of 4-(thiophen-3-yl)phenyl 4-dodecylbenzoate, the MEP map showed high electron density on the carboxylate groups and lower electron density on the thiophene ring and alkyl groups. orientjchem.org This information is vital for understanding intermolecular interactions and the chemical reactivity of the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures with localized bonds and lone pairs. uni-muenchen.debatistalab.com This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. rasayanjournal.co.intaylorandfrancis.com
The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to a vacant acceptor NBO is calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a more intense interaction. In thiophene derivatives, NBO analysis reveals significant charge delocalization, which contributes to their stability and electronic properties. researchgate.net For example, studies on metal complexes with thiophene-containing ligands have shown electron donation from the lone pairs of the thiophene sulfur atom to neighboring anti-bonding orbitals, with high stabilization energies indicating strong interactions. taylorandfrancis.com This analysis provides clear evidence for stabilization arising from hyperconjugation and charge transfer. rasayanjournal.co.in
Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental FT-IR and Raman spectra. DFT calculations can predict the vibrational frequencies and normal modes of a molecule. rasayanjournal.co.in While there can be discrepancies between calculated and experimental frequencies due to factors like the exclusion of anharmonicity, these are often corrected by applying scaling factors. researchgate.net For instance, scaling factors of 0.983 (for frequencies < 1700 cm⁻¹) and 0.958 (for frequencies > 1700 cm⁻¹) have been used for calculations with the B3LYP/6-311++G(d,p) basis set. researchgate.net
For thiophene derivatives, vibrational analyses have been performed to confirm molecular structures. nih.govrasayanjournal.co.in In a study of several 3-phenylthiophene compounds, vibrational frequencies were calculated using B3LYP with both 6-31G(d) and 6-311++G(d,p) basis sets, showing that the larger basis set yielded values closer to experimental data. nih.gov Such analyses, often aided by Total Energy Distribution (TED) calculations, provide a complete and systematic description of the vibrational modes. rasayanjournal.co.in
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules, providing insights into their absorption and emission spectra. researchgate.netrsc.org It allows for the computation of vertical excitation energies, which correspond to the maxima in UV-Vis absorption spectra. acs.org This method has been applied to various thiophene-based materials to understand their photophysical properties. nih.govresearchgate.net
However, it is noted that TD-DFT can sometimes yield qualitatively incorrect results for certain thiophene-based compounds, such as predicting spurious state inversions or wrong excitation characters. nih.gov Therefore, it is often beneficial to compare TD-DFT results with higher-level post-Hartree-Fock methods like EOM-CCSD or CC2 to ensure accuracy. nih.gov Despite these potential limitations, TD-DFT remains a popular and powerful tool for predicting the optical properties of a wide range of molecules, including complex dyes for solar cells. rsc.orgacs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational changes and intermolecular interactions of molecules. tandfonline.com These simulations are particularly valuable for understanding how a molecule behaves in a condensed phase or how it interacts with other molecules, such as a protein receptor. researchgate.net
For thiophene derivatives, MD simulations have been employed to assess the stability of their complexes with biological targets. tandfonline.commdpi.com By analyzing trajectories, root-mean-square deviation (RMSD), and intermolecular bond formation over time, researchers can gain insights into the binding stability and interaction patterns. researchgate.net For example, a 200-ns MD simulation was used to evaluate the binding stability of phenylthiophene-2-carboxylate compounds with protein tyrosine phosphatase. tandfonline.com Such studies are crucial for applications in drug design and materials science, where understanding the dynamic behavior and interactions of molecules is essential. researchgate.net
Polymerization and Oligomerization of 3 4 Ethynylphenyl Thiophene
Electrochemical Polymerization Mechanisms and Control
Electrochemical polymerization is a powerful technique for synthesizing conjugated polymer films directly onto an electrode surface. researchgate.net The process for thiophene (B33073) derivatives, including 3-(4-ethynylphenyl)thiophene, generally proceeds through an oxidative coupling mechanism. researchgate.net The polymerization is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. nih.gov This reactive species then couples with another radical cation or a neutral monomer, leading to the formation of dimers, oligomers, and ultimately, a polymer film that deposits onto the electrode. winona.edu The mechanism is believed to involve the anodic oxidation of the monomer, creating a cationic radical that drives the polymerization process. researchgate.net
Several key factors can be manipulated to control the electrochemical polymerization process and the properties of the resulting polymer film. These include the choice of the working electrode, the solvent and electrolyte system, the temperature, and the applied potential or current. researchgate.net The applied potential must be higher than the oxidation potential of the monomer to initiate polymerization. dtic.mil For instance, the polymerization of thiophene typically occurs at potentials between 1.6 and 1.8 V. winona.edu The rate of polymerization and the thickness of the polymer film can be controlled by adjusting the potential, the concentration of the monomer, and the duration of the electrolysis. winona.edudtic.mil The morphology, mechanical strength, and electrical properties of the polymer film are all significantly influenced by these reaction conditions. researchgate.netacs.org For example, the use of additives like boron trifluoride diethyl etherate (BFEE) has been shown to reduce the necessary polymerization potential and improve the mechanical and electrical properties of the resulting polythiophene films. acs.org
Interactive Table: Factors Influencing Electrochemical Polymerization of Thiophene Derivatives
| Factor | Influence on Polymer Properties |
|---|---|
| Working Electrode | Affects film adhesion and morphology. researchgate.net |
| Solvent/Electrolyte | Influences polymer solubility, conductivity, and stability. researchgate.net |
| Temperature | Can alter the rate of polymerization and polymer structure. researchgate.net |
| Applied Potential | Controls the rate of monomer oxidation and film growth. dtic.mil |
| Monomer Concentration | Affects the polymerization rate and molecular weight of the polymer. dtic.mil |
Oxidative Chemical Polymerization Approaches
Oxidative chemical polymerization is a widely used, simple, and cost-effective method for synthesizing polythiophenes on a large scale. nih.govnih.gov This approach typically employs a chemical oxidizing agent, with ferric chloride (FeCl₃) being one of the most common and effective. nih.govnih.govkpi.ua The polymerization mechanism involves the oxidation of the thiophene monomer by the oxidant to generate radical cations. nih.govresearchgate.net These radical cations then couple, leading to the formation of the polymer chain. nih.gov The reaction is typically carried out in a suitable organic solvent, such as chloroform. nih.govnih.gov
The FeCl₃-initiated polymerization process offers several advantages, including its simplicity and the ability to produce high molecular weight polymers. nih.govkpi.ua However, controlling the reaction to achieve desired polymer characteristics can be challenging. rsc.org Key reaction parameters that influence the outcome of the polymerization include the molar ratio of the oxidant to the monomer, the reaction temperature, the solvent, and the order of reagent addition. nih.govnih.gov For example, the "standard addition" method, where the oxidant is added to the monomer solution, can produce higher molecular weight polymers for certain ether-substituted polythiophenes compared to the "reverse addition" method. nih.gov The solid-state presence of FeCl₃ is believed to be crucial for its activity as an oxidant in this polymerization process. kpi.ua Following polymerization, the polymer is typically in a doped (oxidized) state and is often treated with a reducing agent, like hydrazine, to obtain the neutral, undoped polymer. nih.gov
Regioselectivity Control in Thiophene-Based Polymerization
For 3-substituted thiophenes like this compound, the regiochemistry of the polymer chain is a critical factor that significantly impacts its properties. During polymerization, the thiophene rings can couple in three different ways: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of regioregularity, specifically a high percentage of HT couplings, leads to a more planar polymer backbone. cmu.edu This planarity enhances π-electron delocalization along the chain, resulting in improved electronic and optical properties, such as higher conductivity and a red-shifted absorption spectrum. cmu.eduacs.org In contrast, regioirregular polymers containing a mix of couplings have a more twisted conformation, which disrupts conjugation. cmu.edu
Achieving high regioselectivity is a primary goal in the synthesis of poly(3-substituted)thiophenes. While oxidative polymerization with FeCl₃ can yield polymers with a moderate degree of regioregularity, more advanced synthetic methods have been developed for precise control. nih.govrsc.org Transition metal-catalyzed cross-coupling reactions, such as the McCullough and Rieke methods, were among the first to produce highly regioregular, head-to-tail coupled poly(3-alkylthiophenes). cmu.edunih.gov More recent developments include nickel-catalyzed deprotonative cross-coupling polycondensation and direct arylation polymerization (DArP), which offer routes to well-defined, regioregular polythiophenes with controlled molecular weights and low polydispersity. nih.govnih.gov These methods circumvent some of the drawbacks of traditional techniques and allow for the synthesis of polymers with tunable optoelectronic properties. nih.gov The choice of catalyst and reaction conditions plays a crucial role in directing the regioselective coupling of the monomer units. nih.govacs.org
Synthesis of Conjugated Oligomers and Their Electronic Properties
Conjugated oligomers of this compound serve as valuable model compounds for understanding the electronic and optical properties of the corresponding polymer. These well-defined, shorter-chain molecules allow for systematic studies of how structure influences properties. The synthesis of oligothiophenes can be achieved through various methods, including the oxidative coupling of monomer or dimer units. For instance, the oxidation of methylated bi- and terthiophenes with FeCl₃·6H₂O has been used as a model reaction to study the mechanisms of oxidative polymerization. acs.org
The electronic properties of conjugated oligomers are highly dependent on their length (the number of repeating units) and their specific chemical structure. As the length of the oligomer increases, the extent of π-conjugation grows, leading to predictable changes in their absorption and emission spectra. Specifically, a longer conjugation length results in a bathochromic (red) shift in the maximum absorption wavelength (λmax) and a decrease in the HOMO-LUMO energy gap. The introduction of specific functional groups, such as the ethynylphenyl substituent, can further modulate these properties by influencing the electron density and planarity of the oligomer backbone. The electronic properties of these oligomers provide insight into the behavior of the high-molecular-weight polymer, making their synthesis and characterization a crucial area of research.
Influence of Monomer Structure on Polymer Architecture and Conjugation Length
The structure of the monomer unit, particularly the nature of the substituent at the 3-position of the thiophene ring, has a profound impact on the final architecture and properties of the resulting polymer. nih.gov The 4-ethynylphenyl group in this compound is expected to significantly influence several key characteristics of the polymer. The size and shape of the side group affect the polymer's solubility, processability, and solid-state packing. nih.govmdpi.com
Interactive Table: Effect of Monomer Substituent on Polymer Properties
| Substituent Property | Influence on Polymer Architecture and Properties |
|---|---|
| Size and Bulkiness | Affects solubility, processability, and intermolecular packing. nih.govmdpi.com |
| Electronic Nature (Donor/Acceptor) | Modulates the HOMO/LUMO energy levels and the optical bandgap. acs.orgnih.gov |
| Conjugation within Side Chain | Can extend the overall π-system of the polymer, influencing optical properties. acs.org |
| Flexibility/Rigidity | Influences the polymer's ability to adopt a planar conformation and affects morphology. researchgate.net |
Integration into Advanced Materials Architectures
Covalent Organic Frameworks (COFs) as Porous Materials
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.comrsc.org Their pre-designable structures, permanent porosity, and high thermal stability make them exceptional candidates for applications in gas storage, separation, catalysis, and electronics. tcichemicals.comresearchgate.net The properties of COFs are directly determined by the geometry and functionality of their constituent monomers, or "linkers". rsc.orgresearchgate.net
The molecular structure of 3-(4-ethynylphenyl)thiophene makes it an excellent candidate for a ditopic or linear linker in the synthesis of 2D COFs. The terminal ethynyl (B1212043) group provides a reactive site for forming covalent linkages, such as in Sonogashira coupling reactions, which are used to create C-C bonds within the framework. pageplace.de Thiophene-based building blocks are increasingly utilized in COF synthesis due to the unique electronic and structural characteristics they impart to the final material. mdpi.comnih.gov
The incorporation of thiophene (B33073) moieties into the COF backbone can enhance π-conjugation and introduce heteroatoms that can act as active sites. researchgate.netmdpi.com For instance, COFs constructed from thiophene-containing linkers have demonstrated potential in photocatalysis and electronic devices. mdpi.comnih.gov The combination of the thiophene ring with the phenylacetylene (B144264) unit in this compound results in a rigid and extended π-system, which is crucial for forming stable, porous, and crystalline frameworks with potential for charge transport. nih.gov The synthesis of thiophene-based COFs typically involves the condensation of thiophene-containing boronic acids with polyhydroxy aromatic compounds, or the trimerization of cyanophenyl-thiophene derivatives. mdpi.comnih.gov The ethynyl group on this compound offers an alternative and direct route for polymerization into a COF structure.
A notable example of thiophene integration involves the reaction of thieno[3,2-b]thiophene-2,5-diboronic acid with 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) to form a crystalline 2D COF with an eclipsed hexagonal lattice. nih.gov While this specific example does not use this compound, it highlights the compatibility of thiophene units in forming stable and ordered COF structures. The linear geometry of this compound would be expected to form sheet-like polymeric structures when reacted with a trigonal or tetrahedral co-monomer.
The rational design of COFs allows for precise control over their structural and functional properties, such as pore size, surface area, and chemical environment. researchgate.netpageplace.de This control is achieved through the judicious selection of building blocks based on their geometry, size, and functionality. researchgate.netuni-muenchen.de
Key Design Principles:
Linker Geometry and Length: The geometry of the linkers dictates the topology of the resulting framework (e.g., hexagonal, square). uni-muenchen.de Combining linear linkers, such as this compound, with trigonal planar linkers (like 1,3,5-tris(4-ethynylphenyl)benzene) can produce 2D COFs with hexagonal pores. tcichemicals.comuni-muenchen.de The length of the linker directly influences the pore aperture; longer linkers result in larger pores and higher surface areas. pageplace.de
Functionalization: Introducing specific functional groups into the linker molecules allows for the tailoring of the COF's properties. rsc.orgacs.org These functionalities can be incorporated either directly into the monomer before synthesis or through post-synthetic modification (PSM) of the framework. rsc.org For example, incorporating electron-donor or electron-acceptor moieties, like the thiophene in this compound, can create COFs with specific electronic properties for applications in photocatalysis or sensors. mdpi.comunito.it The introduction of sulfur atoms via thiophene linkers has been shown to create COFs with a high capacity for iodine capture. unito.itacs.org
Linkage Chemistry: The choice of covalent bond used to link the monomers affects the stability of the final COF. While early COFs often used boronate ester linkages, which are reversible and facilitate crystallization, more recent work has focused on more robust linkages like imines and β-ketoenamines to enhance chemical stability, particularly in acidic or basic conditions. tcichemicals.comescholarship.org The C-C bonds formed from ethynyl precursors are exceptionally stable.
The table below summarizes how linker choice influences COF properties, using hypothetical COFs for illustration.
| Linker A (e.g., Trigonal) | Linker B (e.g., Linear, like this compound) | Resulting Topology | Key Feature | Potential Application |
| 1,3,5-Tris(4-aminophenyl)benzene | Terephthalaldehyde | Hexagonal | High chemical stability (imine linkage) | Gas Separation, Catalysis |
| 2,3,6,7,10,11-Hexahydroxytriphenylene | 2,5-Thiophenediboronic acid | Hexagonal | Thiophene-functionalized pores nih.gov | Electronic Devices, Sensing |
| 1,3,5-Tris(4-ethynylphenyl)benzene | This compound | Hexagonal | Extended π-conjugation, sulfur active sites | Photocatalysis, Energy Storage |
Metal-Organic Frameworks (MOFs) Synthesis and Functionalization
Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic ligands through coordination bonds. ksu.edu.saresearchgate.net The vast selection of metals and organic linkers allows for the creation of a nearly infinite number of structures with tunable pore sizes, high surface areas, and specific chemical functionalities, making them suitable for gas storage, catalysis, and sensing. researchgate.netsemanticscholar.org
Thiophene-containing molecules are widely explored as organic ligands in MOF synthesis. researchgate.netrsc.org The thiophene unit can be functionalized with coordinating groups, such as carboxylates, which then bind to metal centers to form the framework. Derivatives of this compound, typically modified to include carboxylic acid groups (e.g., on the phenyl ring), can act as ditopic linkers. The rigid, linear nature of the thiophene-ethynylphenyl backbone is advantageous for creating robust, porous structures.
The presence of the thiophene ring itself can influence the properties of the MOF. The sulfur atom can act as a soft Lewis base, potentially interacting with guest molecules or even participating in framework coordination in some cases. MOFs constructed from thiophene-functionalized dicarboxylates have shown promise as luminescent sensors for environmental contaminants and in the adsorptive removal of pollutants. researchgate.netresearchgate.net For example, MOFs based on benzo-bis(thiophene-2'-carboxylic acid) have been successfully used for sensing heavy metals and capturing phenols. researchgate.net
The ethynyl group in a ligand can also be a site for post-synthetic modification. For instance, terminal alkyne groups within a MOF pore can undergo "click" chemistry reactions to introduce new functional groups after the framework has been assembled. rsc.org This allows for the precise placement of functionalities that might not be compatible with the initial MOF synthesis conditions.
The formation of a MOF is a self-assembly process governed by the principles of coordination chemistry. ksu.edu.sa The geometry of the final structure is determined by the coordination number and preferred geometry of the metal ion (the "node") and the connectivity and geometry of the organic ligand (the "linker").
Metal Nodes: Metal ions like Zn(II), Cu(II), and Zr(IV) are commonly used. They often form polynuclear clusters known as secondary building units (SBUs), which act as multi-connecting nodes. For example, Zn4O(-COO)6 clusters are common octahedral 6-connecting nodes in many MOFs, including the iconic MOF-5. nih.gov
Ligand Coordination: Ligands like this compound would need to be functionalized with appropriate coordinating groups, most commonly carboxylates, to bridge metal centers. The angle between the coordinating groups on the ligand is critical. A linear dicarboxylate linker, for example, will bridge metal nodes to extend the framework in one dimension, which, when combined with other linkers or multi-connecting metal nodes, forms a 3D structure. researchgate.net
Solvent and Temperature: The synthesis is typically carried out under solvothermal conditions, where the reaction is heated in a sealed vessel. researchgate.net The choice of solvent can influence which crystalline phase is formed.
The table below illustrates the coordination of different metal ions with carboxylate ligands, a common scenario for functionalized thiophene-ethynylphenyl derivatives.
| Metal Ion | Common Secondary Building Unit (SBU) | Coordination Geometry | Resulting MOF Family Example |
| Zn(II) | Zn₄O(O₂C-)₆ | Octahedral | IRMOF series (e.g., MOF-5) |
| Cu(II) | Cu₂(O₂C-)₄ | Square Paddlewheel | HKUST-1 |
| Zr(IV) | Zr₆O₄(OH)₄(O₂C-)₁₂ | Icosahedral | UiO-66 series |
| Cd(II) | Varies (e.g., monomeric, dimeric) | Varies | Various structures researchgate.net |
Supramolecular Assembly and Self-Assembled Structures
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. nih.gov For molecules like this compound, these interactions—including π-π stacking, hydrogen bonding (if functionalized), and van der Waals forces—drive the formation of ordered architectures such as nanowires, films, and crystals. nih.govrsc.org
The rigid, planar, and π-conjugated nature of this compound is highly conducive to self-assembly. The extensive π-system of the phenyl and thiophene rings promotes strong π-π stacking interactions, which can lead to the formation of columnar or lamellar structures. This type of assembly is observed in many thiophene-based materials and is crucial for achieving good charge transport properties in organic electronics. rsc.org
The self-organization process is highly dependent on factors such as the molecule's chemical structure, the solvent, the substrate surface, and temperature. nih.govnih.gov For example, dendritic thiophene derivatives have been shown to form globular aggregates on a mica surface but nanowires on a graphite (B72142) surface, demonstrating the critical role of molecule-substrate interactions. nih.gov Similarly, the self-assembly of alkyne-derivatized molecules on metal surfaces can lead to highly ordered 2D networks. researchgate.net
Metallo-supramolecular polymers can also be formed using thiophene-based units. In this approach, thiophene derivatives functionalized with chelating groups (like terpyridine) at each end can coordinate with metal ions, leading to the self-assembly of long polymer chains. mdpi.com These materials often exhibit interesting electrochromic or photophysical properties. The structure of this compound provides a rigid core that could be functionalized at the 2-position of the thiophene and the para-position of the ethynyl group to create such "unimers" for metallo-supramolecular polymerization. mdpi.com
Non-Covalent Interactions in Directing Assembly of Thiophene-Ethynyl Systems
The self-assembly of thiophene-ethynyl systems, including structures analogous to this compound, is orchestrated by a subtle interplay of non-covalent interactions. These weak forces dictate the packing of molecules in the solid state and in solution, ultimately determining the material's bulk properties. Key interactions include π-π stacking, hydrogen bonding, and van der Waals forces.
Detailed research findings indicate that π-π stacking is a dominant force in the assembly of aromatic compounds with π-orbitals. mdpi.com In systems containing thiophene and phenyl rings, these interactions can occur in either a face-to-face or edge-to-face arrangement. mdpi.com The planarity and rigidity of the thiophene-phenyl-ethynyl backbone facilitate strong π-system overlap between adjacent molecules, leading to ordered, crystalline domains. acs.org This π-stacking is a critical factor in achieving the charge transport pathways necessary for organic electronic devices. acs.org
Furthermore, the length and nature of any appended alkyl chains can significantly influence the supramolecular organization through van der Waals forces and hydrophobic effects. acs.orgnih.gov In terminally substituted bis(alkylethynyl)-benzodithiophenes, for example, the length of the alkyl chains affects the interlayer spacing in the solid state, although the fundamental π-stacking arrangement is preserved. acs.org These interactions, while weaker individually, collectively contribute to the stability and morphology of the final self-assembled structure. nih.gov The balance between these various non-covalent forces determines the final supramolecular architecture, influencing properties from liquid crystallinity to fluorescence. rhhz.netrsc.org
Table 1: Key Non-Covalent Interactions in Thiophene-Ethynyl Assemblies
| Interaction Type | Description | Influence on Assembly | Relevant Findings |
|---|---|---|---|
| π-π Stacking | Attraction between the π-electron clouds of aromatic rings (thiophene, phenyl). Can be face-to-face or edge-to-face. mdpi.com | Promotes ordered, columnar, or lamellar structures. Creates pathways for charge transport. acs.orgnih.gov | Found to be a dominant organizing force in bis(alkylethynyl)-substituted benzodithiophenes, leading to crystalline phases with consistent π-stacking distances regardless of alkyl chain length. acs.org |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., O, N). mdpi.com | Provides high directionality and specificity to the assembly, creating robust and predictable networks. | In related fluorinated systems, hydrogen bonds (e.g., O···H) can enforce molecular planarity, which is crucial for effective π-conjugation. scispace.com |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient dipoles. | Influence the packing density and interlayer spacing, particularly when alkyl side chains are present. acs.org | The interlayer distance in alkynyl-substituted benzodithiophenes shows a linear dependence on alkyl chain length, indicating systematic packing influenced by these forces. acs.org |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Can compete with or complement hydrogen bonding to control molecular conformation and create specific solid-state architectures. scispace.com | Studies on fluorinated thiophene-phenylene structures show that S···F and O···F close contacts are significant in dictating the low-energy conformation. scispace.com |
Metallo-Supramolecular Polymers Utilizing Thiophene-Ethynyl Motifs
The incorporation of metal ions into assemblies of thiophene-ethynyl ligands gives rise to metallo-supramolecular polymers. These materials merge the processing advantages of polymers with the unique electronic, magnetic, and optical properties conferred by the metal center. nih.govresearchgate.net The this compound unit can be functionalized with coordinating groups (e.g., pyridine, terpyridine, salicylaldimine) to act as a "unimer" or ligand that self-assembles in the presence of metal ion couplers. nih.govmdpi.com
Research into related systems provides significant insight. For instance, iron(II) has been used to assemble bis(terpyridine) unimers featuring thieno[3,2-b]thiophene (B52689) and ethynediyl linkers into metallo-supramolecular polymers (Fe-MSPs). mdpi.comnih.gov These Fe-MSPs exhibit pronounced electrochromism, changing color in response to the reversible oxidation of the Fe(II) center to Fe(III), which quenches the strong metal-to-ligand charge transfer (MLCT) absorption band. mdpi.comnih.gov Similarly, iron(III) complexes with a 3-ethynylthienyl-substituted N-(8-quinolyl)salicylaldimine ligand have been synthesized, demonstrating spin-crossover behavior, a property of interest for molecular switches and data storage. nih.govacs.org Other metals, including zinc(II), cobalt(II), and ruthenium(II), have also been employed to create functional metallopolymers with applications in luminescent sensors and electrochromic devices. mdpi.comrsc.orgrsc.org The ethynyl linkage within the ligand is crucial for maintaining electronic communication between the thiophene unit and the metal-coordinating moiety, enabling the tuning of the polymer's optoelectronic properties. mdpi.com
Table 2: Examples of Metallo-Supramolecular Polymers with Thiophene-Ethynyl Motifs
| Metal Ion | Ligand Type / Thiophene-Ethynyl Motif | Resulting Polymer Properties | Potential Applications |
|---|---|---|---|
| Iron(II) | Bis(terpyridine) with thieno[3,2-b]thiophene-ethynediyl core. mdpi.comnih.gov | Forms polymers exhibiting strong Metal-to-Ligand Charge Transfer (MLCT) bands; demonstrates high-contrast electrochromism. mdpi.comnih.gov | Electrochromic devices, smart windows. mdpi.comnih.gov |
| Iron(III) | 3-Ethynylthienyl-substituted N-(8-quinolyl)salicylaldimine. nih.govacs.org | Solid-state spin-crossover behavior is observed, where the magnetic state of the iron center changes with temperature. nih.govacs.org | Molecular switches, memory devices, multifunctional materials. nih.govacs.org |
| Cobalt(II) | 2,5-bis(4-pyridylethynyl)thiophene. rsc.org | Forms a coordination polymer with a flexible, dynamic structure. rsc.org | Gas storage, catalysis. |
| Zinc(II) | Thiophene-based unimers with pybox or amide-bis-pyridyl ligands. rsc.orgrsc.org | Luminescence intensity increases significantly upon complexation; acts as a fluorescent sensor for specific analytes. rsc.orgrsc.org | Chemical sensors, bio-imaging. rsc.org |
| Ruthenium(II) | Dimeric ligand with thienylethynyl-bipyridine units. acs.org | Exhibits efficient intramolecular energy transfer between metal centers mediated by the conjugated thiophene-ethynyl bridge. acs.org | Light-harvesting systems, photocatalysis. acs.org |
Applications in Organic Electronic and Optoelectronic Devices Research
Active Layer Materials in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 3-(4-ethynylphenyl)thiophene have been investigated as components in the active emissive layers of Organic Light-Emitting Diodes (OLEDs). Their rigid and planar structure, combined with the potential for extended π-conjugation, makes them suitable candidates for creating efficient light-emitting materials. By incorporating these thiophene-based structures into larger conjugated systems, researchers can tune the emission color and improve device performance. For instance, carbazole (B46965) derivatives incorporating thiophene (B33073) moieties have been synthesized and used as the emissive layer in OLEDs, demonstrating good solubility and film-forming properties for solution-processed devices. nih.gov Similarly, phenanthrene (B1679779) derivatives, which can be synthesized from thiophene-containing precursors, have been explored as emitters in OLEDs due to their favorable photoluminescent and electroluminescent properties. academie-sciences.fr The development of new materials based on thieno[3,2-b]thiophene (B52689) and its derivatives continues to be an active area of research for OLED applications. tubitak.gov.tr
Donor-Acceptor (D-A) Chromophores in Organic Solar Cells (OSCs)
In the realm of organic solar cells (OSCs), the donor-acceptor (D-A) architecture is a key strategy for enhancing power conversion efficiency. The this compound moiety can serve as a versatile building block in the design of these D-A chromophores. Thiophene units, known for their electron-donating nature, are often paired with electron-accepting units to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. diva-portal.orgnih.govrsc.org This energy level tuning is crucial for efficient charge separation and transport within the solar cell. diva-portal.org
Research has shown that incorporating thiophene derivatives into D-A structures can lead to broad absorption spectra, which is beneficial for capturing a larger portion of the solar spectrum. nih.gov For example, a D-A-D molecule based on 3-alkoxy-4-cyanothiophene and dithienopyrrole units has been investigated as an active material for OSCs. rsc.org The design and synthesis of novel thiophene-based chromophores remain a significant focus in the pursuit of more efficient and cost-effective organic solar cells. rsc.org
Semiconducting Components in Organic Field-Effect Transistors (OFETs)
The semiconducting properties of polymers and small molecules derived from this compound make them promising candidates for the active channel material in organic field-effect transistors (OFETs). The ability of thiophene-based materials to self-assemble into ordered structures facilitates charge transport, a critical factor for high-performance transistors. sigmaaldrich.com Researchers have synthesized various thiophene-based polymers and investigated their charge carrier mobility and stability. heeneygroup.com
For instance, the introduction of fused thiophene rings, such as thieno[2,3-b]thiophene, into a terthiophene polymer backbone has been shown to significantly influence the optical, thermal, and electrical properties of the resulting material. heeneygroup.com Furthermore, phenylene-thiophene oligomers have been employed as the p-channel semiconductor in OFETs. acs.org The ongoing development of new thiophene-based semiconductors aims to achieve higher mobility, better stability, and easier processability for applications in low-cost, printed electronics. heeneygroup.com
Electrochromic Materials and Devices
Electrochromic materials can reversibly change their color upon the application of an electrical potential, making them suitable for applications such as smart windows, displays, and camouflage devices. mdpi.commdpi.com Polymers derived from this compound and its analogs have demonstrated promising electrochromic properties. The color changes in these materials are a result of the redox reactions that alter the electronic structure of the conjugated polymer backbone. mdpi.com
For example, polymers based on thieno[3,4-b]thiophene (B1596311) have been shown to have low band gaps and exhibit distinct color changes in their neutral and oxidized states. researchgate.net The electropolymerization of monomers containing thiophene and triphenylamine (B166846) units has led to the formation of stable polymer films with significant optical contrast and fast switching speeds. mdpi.com By carefully selecting the monomer structure, it is possible to tune the color palette and performance of the resulting electrochromic device. mdpi.comgoogle.com
Molecular Components for Chemical Sensors
The sensitivity of the electronic properties of conjugated polymers to their environment makes them excellent candidates for chemical sensing applications. Polymers incorporating the this compound unit can act as the active material in chemical sensors, where the binding of an analyte to the polymer backbone induces a measurable change in its conductivity or optical properties.
Thiophene-based materials have been utilized in sensors for various analytes. researchgate.net For instance, the functionalization of thieno[3,2-b]thiophene derivatives can lead to materials with specific recognition capabilities. nih.gov The development of these materials is driven by the need for highly sensitive and selective sensors for applications in environmental monitoring, healthcare, and security. tubitak.gov.tr
Photocatalytic Applications (e.g., hydrogen evolution, CO2 reduction)
Conjugated organic polymers, including those derived from this compound, have emerged as a promising class of metal-free photocatalysts. These materials can absorb light and generate electron-hole pairs, which can then drive chemical reactions such as water splitting for hydrogen evolution or the reduction of carbon dioxide into valuable fuels. researchgate.netosti.govmdpi.com
The photocatalytic activity of these polymers is influenced by factors such as their band structure, charge separation and transfer efficiency, and morphology. researchgate.net For example, conjugated microporous polymers (CMPs) based on tris(4-ethynylphenyl)amine (B1592743) and thiophene or triazine units have been synthesized and shown to be active for photocatalytic hydrogen evolution. researchgate.net Research in this area focuses on designing polymers with optimized light absorption, efficient charge separation, and high stability to improve their photocatalytic performance. researchgate.netossila.com
Table of Key Research Findings:
| Application Area | Key Findings |
| OLEDs | Thiophene derivatives can be used as emissive materials with tunable colors. |
| OSCs | Thiophene-based D-A chromophores enable broad solar spectrum absorption. |
| OFETs | Polymers with fused thiophene rings exhibit improved charge transport. |
| Electrochromics | Thiophene polymers show reversible color changes with applied voltage. |
| Chemical Sensors | The electronic properties of thiophene polymers are sensitive to analytes. |
| Photocatalysis | Conjugated thiophene polymers act as metal-free photocatalysts for H₂ evolution. |
Chemical Reactivity and Post Synthetic Functionalization
"Click Chemistry" with the Ethynyl (B1212043) Moiety
The terminal alkyne, or ethynyl group, of 3-(4-ethynylphenyl)thiophene is particularly amenable to "click chemistry" reactions. This class of reactions is known for being high-yielding, wide in scope, and producing minimal byproducts, making them ideal for materials science and bioconjugation. organic-chemistry.orgwikipedia.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for functionalizing this compound. rsc.orgalfa-chemistry.com This reaction involves the cycloaddition of the terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govbeilstein-journals.org A key advantage of the copper-catalyzed process is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, often at room temperature and in aqueous solutions, and tolerates a wide range of functional groups. organic-chemistry.orgrsc.org
The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. researchgate.net This method has been successfully used to synthesize a variety of thiophene-1,2,3-triazole co-oligomers by reacting terminally ethynylated thiophenes with halogenated thiophenes in the presence of sodium azide and a copper catalyst. beilstein-journals.org This approach allows for the creation of donor-acceptor-donor type oligomers where the thiophene (B33073) units act as electron donors and the newly formed 1,2,3-triazole ring serves as an electron acceptor. beilstein-journals.org
Table 1: Examples of CuAAC Reactions in Thiophene Chemistry
| Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Terminally ethynylated (oligo)thiophenes, Halogenated (oligo)thiophenes, Sodium azide | Copper catalyst | Thiophene-1,2,3-triazole co-oligomers | beilstein-journals.org |
| 4-azidobenzenediazonium, Co(II) tetrakis 4-((4-ethynylbenzyl) oxy) phthalocyanine | Copper(I) | Functionalized phthalocyanine | nih.gov |
For applications where the presence of copper is undesirable due to its potential cytotoxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. nih.gov This reaction utilizes a strained cyclooctyne, which reacts readily with azides without the need for a catalyst. wikipedia.orgd-nb.info The driving force for this reaction is the relief of ring strain in the cyclooctyne. d-nb.info
While the synthesis of functionalized cyclooctynes can be complex, SPAAC has proven to be a valuable tool in bioconjugation. wikipedia.orgnih.gov The reaction of a strained alkyne with an azide proceeds via a concerted [3+2] cycloaddition mechanism, similar to the Huisgen 1,3-dipolar cycloaddition. wikipedia.org Although generally slower than CuAAC, SPAAC's biocompatibility makes it highly suitable for in vivo applications. wikipedia.orgnih.gov The reaction of cyclooctynes with organic azides is a powerful and versatile chemical process with broad academic and commercial applications. d-nb.info
Palladium-Catalyzed Coupling Reactions for Further Derivatization
The thiophene ring and the phenyl group in this compound can be further functionalized using palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction, for instance, has been optimized for the synthesis of cyclopropylthiophenes. semanticscholar.orgnih.gov This reaction typically involves the coupling of a bromothiophene with a boronic acid or its derivative in the presence of a palladium catalyst and a suitable ligand, such as SPhos. semanticscholar.orgnih.gov This methodology has been used to introduce cyclopropyl (B3062369) groups onto various substituted bromothiophenes in high yields. semanticscholar.orgnih.gov Similarly, thiophene-containing Schiff bases have been successfully used in Suzuki coupling reactions to generate non-hydrolytic products. mdpi.com
Palladium-catalyzed oxidative C-H/C-H coupling reactions provide an efficient route to biaryl compounds, which are important motifs in functional organic materials. nih.gov For example, the aerobic oxidative homocoupling of 2-halothiophenes has been achieved using a palladium catalyst system with 1,10-phenanthroline-5,6-dione (B1662461) as a ligand and a copper(II) acetate (B1210297) cocatalyst. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions on Thiophene Derivatives
| Reaction Type | Substrates | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromothiophenes, Cyclopropylboronic acid | Pd(OAc)₂, SPhos | Cyclopropylthiophenes | semanticscholar.orgnih.gov |
| Suzuki-Miyaura Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Mono- and disubstituted imines | mdpi.com |
Strategic Functionalization for Tailored Material Properties
The ability to functionalize this compound through both click chemistry and palladium-catalyzed coupling reactions allows for the precise tuning of its electronic and optical properties for various material applications.
For instance, the functionalization of thieno[3,2-b]thiophene (B52689), a related fused thiophene system, has been extensively explored to create materials for organic electronics. nih.govpkusz.edu.cn By introducing electron-donating or electron-withdrawing groups at specific positions, the energy levels (HOMO and LUMO) and the bandgap of the resulting polymers can be systematically controlled. pkusz.edu.cn This is crucial for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govumons.ac.be
A common strategy involves the post-polymerization functionalization of poly(3-alkylthiophene)s (P3ATs). For example, the 4-position of poly(3-hexylthiophene) (P3HT) can be brominated and subsequently converted to other functional groups via lithium-bromine exchange. researchgate.net This allows for the introduction of a wide range of functionalities to fine-tune the polymer's properties for specific device applications. researchgate.net The functionalization of the thieno[3,2-b]thiophene scaffold has been shown to be a versatile strategy for creating novel organic electronic materials. uni-muenchen.de
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Copper(II) sulfate |
| Sodium ascorbate |
| Thiophene-1,2,3-triazole co-oligomers |
| Cyclopropylthiophenes |
| SPhos |
| 1,10-phenanthroline-5,6-dione |
| Copper(II) acetate |
| Thieno[3,2-b]thiophene |
| Poly(3-alkylthiophene)s (P3ATs) |
| Poly(3-hexylthiophene) (P3HT) |
| Palladium(II) acetate |
| Tetrakis(triphenylphosphine)palladium(0) |
| Potassium phosphate |
| Phenylacetylene (B144264) |
| 4-azidobenzenediazonium |
| Co(II) tetrakis 4-((4-ethynylbenzyl) oxy) phthalocyanine |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |
| 2-Halo-3-alkylthiophenes |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The synthesis of 3-(4-ethynylphenyl)thiophene and related aryl-thiophene structures typically relies on classic cross-coupling reactions like the Sonogashira or Suzuki coupling. While effective at the lab scale, these methods often involve expensive catalysts (e.g., palladium), organic solvents, and multi-step processes that can be difficult to scale up and may have significant environmental footprints. mdpi.comnih.gov Future research is critically focused on developing more scalable and sustainable synthetic routes.
Key areas of development include:
Green Chemistry Approaches : A major push is towards replacing traditional organic solvents with more environmentally benign alternatives, such as water. rsc.org Developing water-soluble catalysts or catalyst-free reaction conditions, like the nucleophilic addition of amines to potassium isocyanate in water for urea (B33335) synthesis, provides a model for greener syntheses. rsc.org
Mechanochemistry : Solid-state synthesis through mechanochemical methods (e.g., ball milling) offers a path to reduce or eliminate bulk solvent use, shorten reaction times, and potentially lower the energy requirements for synthesis. mdpi.com
Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processing. This is particularly advantageous for managing potentially hazardous reagents or intermediates.
Catalyst Innovation : Research into more robust, cheaper, and recyclable catalysts based on earth-abundant metals (like iron or copper) instead of precious metals is a high priority. Furthermore, developing heterogeneous catalysts that can be easily separated from the reaction mixture simplifies purification and allows for catalyst reuse, enhancing the sustainability of the process.
Table 1: Comparison of Synthetic Methodologies for Aryl-Thiophene Compounds This table is interactive. Click on the headers to learn more.
| Feature | Conventional Methods (e.g., Suzuki/Sonogashira) | Emerging Sustainable Methodologies |
|---|---|---|
| Catalyst | Typically Palladium-based (expensive, potential for contamination) | Earth-abundant metals (Fe, Cu), heterogeneous catalysts, or catalyst-free systems |
| Solvent | Often anhydrous organic solvents (e.g., THF, DMF, Toluene) | Water, deep eutectic solvents (DES), or solvent-free (mechanochemistry) mdpi.com |
| Scalability | Can be challenging due to batch processing and purification | Enhanced through flow chemistry and simplified purification |
| Sustainability | Moderate to low due to solvent waste and metal catalyst use | High, due to reduced waste, energy efficiency, and use of renewable materials |
| Reaction Time | Often several hours to days | Significantly reduced (minutes to a few hours) mdpi.com |
Advanced Computational Predictions for Rational Material Design
The trial-and-error approach to materials discovery is increasingly being replaced by rational design, heavily guided by advanced computational modeling. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the properties of molecules like this compound before they are ever synthesized. acs.orgnih.gov
Future computational efforts will likely focus on:
Predicting Optoelectronic Properties : By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the band gap, absorption and emission spectra, and charge transport characteristics of polymers and small molecules derived from this compound. researchgate.netmdpi.com This is crucial for designing materials for organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net
Simulating Self-Assembly : Computational models can simulate how molecules will interact and self-assemble into larger, ordered structures. This is vital for designing materials with specific morphologies, such as the crystalline domains needed for efficient charge transport in organic semiconductors.
Structure-Property Relationships : Advanced computational techniques can provide deep insights into how modifications to the molecular structure—such as adding different functional groups—will affect the final material's properties. nih.govrsc.org This allows for the in silico screening of numerous candidate molecules to identify the most promising ones for a specific application, saving significant time and resources.
Table 2: Key Molecular Properties Predicted by Computational Methods This table is interactive. Click on the headers to learn more.
| Property | Computational Method | Significance for Material Design |
|---|---|---|
| HOMO/LUMO Energies | DFT | Determines electronic band gap, oxidation/reduction potentials, and suitability for electronic devices. researchgate.net |
| Electronic Transitions | TD-DFT | Predicts UV-Vis absorption spectra, color, and photophysical properties. mdpi.com |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies nucleophilic and electrophilic sites, predicting reactivity and intermolecular interactions. researchgate.nettandfonline.com |
| Vibrational Frequencies | DFT | Confirms structural stability and can be correlated with experimental IR and Raman spectra. tandfonline.com |
| Ionization Potential & Electron Affinity | DFT | Relates to the energy required to remove or add an electron, crucial for charge transfer processes. mdpi.com |
Exploration of Multi-Stimuli Responsive Materials Based on this compound
"Smart" materials that can change their properties in response to external stimuli are a major frontier in materials science. rsc.org Multi-stimuli responsive materials, which react to two or more different triggers, offer even more sophisticated functionality. nih.gov The rigid, conjugated structure of this compound makes it an excellent candidate for incorporation into such systems.
Future research directions include:
Thermoresponsive Materials : By incorporating this compound into polymers known for their thermal sensitivity, such as those exhibiting a Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST), new materials can be created that change their solubility or conformation with temperature. mdpi.comspecificpolymers.com An example is integrating it with polymers like poly(N-isopropyl acrylamide) (PNIPAM). nih.gov
Photoresponsive and Mechanochromic Systems : The π-conjugated system of the molecule is susceptible to changes induced by light (photochromism) or mechanical force (mechanochromism). chinesechemsoc.orgresearchgate.net Applying stress could potentially twist the molecular backbone, altering its conjugation and thus its color or fluorescence. Similarly, light could trigger reversible isomerization or cyclization reactions, leading to changes in optical properties.
Chemosensors : The electronic properties of the thiophene (B33073) ring are sensitive to its chemical environment. Materials incorporating this compound could be designed to respond to the presence of specific ions or molecules through changes in fluorescence or conductivity, making them useful as chemical sensors.
Table 3: Potential Stimuli-Response Mechanisms This table is interactive. Click on the headers to learn more.
| Stimulus | Potential Response | Underlying Mechanism |
|---|---|---|
| Temperature | Change in solubility, phase, or conformation | Disruption of hydrogen bonding, leading to polymer coil-to-globule transitions (LCST/UCST behavior). nih.govmdpi.com |
| Light (UV/Vis) | Change in color or fluorescence (Photochromism) | Photo-induced isomerization, cyclization, or electronic state changes. chinesechemsoc.org |
| Mechanical Force | Change in color or fluorescence (Mechanochromism) | Disruption of π-stacking or alteration of molecular planarity under stress. researchgate.net |
| Chemicals (ions, pH) | Change in optical or electronic properties | Binding of analytes to the thiophene or other functional groups, altering the electronic structure. |
Integration of this compound into Hybrid Organic-Inorganic Systems
Combining organic molecules with inorganic materials at the nanoscale creates hybrid systems that can exhibit properties superior to either component alone. nih.govresearchgate.netmdpi.com The defined structure and reactive ethynyl (B1212043) group of this compound make it an ideal organic component for such hybrids.
Emerging paradigms in this area are:
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) : The rigid, rod-like structure of this compound makes it an excellent linker for constructing highly porous and crystalline frameworks. ossila.com The ethynyl groups can undergo coupling reactions to form robust COFs, while the thiophene and phenyl rings can coordinate with metal ions to form MOFs. ossila.comjyu.fi These materials have potential applications in gas storage, catalysis, and separation.
Surface Functionalization : The terminal alkyne can be used to covalently graft the molecule onto the surfaces of inorganic materials like silicon, metal oxides (e.g., TiO₂, ZnO), or carbon nanotubes. scispace.com This allows for precise tuning of the surface properties of these materials, which is critical for applications in sensors, catalysis, and as interfacial layers in solar cells.
Hybrid Perovskites : Organic-inorganic perovskites are a revolutionary class of materials for solar cells. While simple amines are often used as the organic cation, more complex and functional organic molecules like derivatives of this compound could be integrated to improve the stability, efficiency, and functionality of these devices. eie.gr
Table 4: Roles of this compound in Hybrid Systems This table is interactive. Click on the headers to learn more.
| Hybrid System Type | Role of this compound | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal nodes. jyu.fi | Gas storage, catalysis, chemical sensing. |
| Covalent Organic Frameworks (COFs) | Building block for framework construction via ethynyl coupling reactions. ossila.com | Photocatalysis, energy storage, separation. |
| Functionalized Surfaces | Covalently attached monolayer to modify surface properties. scispace.com | Electronic sensors, electrocatalysis, interfacial layers in photovoltaics. |
| Hybrid Composites | Dispersed functional filler within an inorganic matrix (e.g., silica). researchgate.netmdpi.com | High-performance coatings, materials with tailored optical or mechanical properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
